molecular formula C34H40O7S B8655587 5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one CAS No. 197915-40-5

5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one

Cat. No. B8655587
CAS RN: 197915-40-5
M. Wt: 592.7 g/mol
InChI Key: ZSTDXHSSUJYLQK-UHFFFAOYSA-N
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Description

5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one is a useful research compound. Its molecular formula is C34H40O7S and its molecular weight is 592.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

197915-40-5

Product Name

5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one

Molecular Formula

C34H40O7S

Molecular Weight

592.7 g/mol

IUPAC Name

5-[2-tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl-4-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-3H-pyran-6-one

InChI

InChI=1S/C34H40O7S/c1-23-20-30(27(33(2,3)4)21-29(23)40-19-17-36)42-31-28(37)22-34(41-32(31)38,15-14-24-8-6-5-7-9-24)25-10-12-26(13-11-25)39-18-16-35/h5-13,20-21,35-37H,14-19,22H2,1-4H3

InChI Key

ZSTDXHSSUJYLQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OCCO)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=CC=C3)C4=CC=C(C=C4)OCCO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask equipped with a magnetic stirrer were added 6-{4-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenyl}-4-hydroxy-6-phenethyl-5,6-dihydro-pyran-2-one (prepared in Example SS; 0.260 g, 0.555 mmol), toluene-4-thiosulfonic acid S-{2-tert-butyl-4-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-5-methyl-phenyl} ester (prepared in Example PPP; 0.282 g, 0.555 mmol), K2CO3 (0.346 g, 2.50 mmol), and DMF (5 mL), as described in General Method 9. The mixture was stirred at room temperature for 2 days at which time MeOH (150 mL) was added and the solution taken to pH 3.0 with conc. HCl . The reaction was quenched with H2O (500 mL) and extracted with EtOAc. The organics were dried over MgSO4 and concentrated; the residue was taken up in a small amount of EtOAc and triturated with hexane. The solid was filtered and dried under high vacuum to yield the title compound, m.p. >190° C. (dec.). 1H NMR (DMSO-d6) δ 1.45 (s, 9 H), 1.68 (s, 3 H), 2.22 (br m, 4 H), 2.51 (br m, partially obscured by DMSO, 2 H), 3.34 (d of ABX q, partially obscured by H2O, 1 H), 3.40 (d of ABX q, partially obscured by H2O, 1 H), 3.67 (br m, 2 H), 3.72 (br m, 2 H), 3.91 (t, 2 H), 3.98 (t, 2 H), 6.76 (s, 1 H), 6.96 (s, 1 H), 6.99 (d, 2 H), 7.08-7.22 (m, 1 H), 7.10 (d, 2 H), 7.24 (d, 2 H), 7.30 (d, 2 H).
Name
6-{4-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenyl}-4-hydroxy-6-phenethyl-5,6-dihydro-pyran-2-one
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
toluene-4-thiosulfonic acid S-{2-tert-butyl-4-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-5-methyl-phenyl} ester
Quantity
0.282 g
Type
reactant
Reaction Step One
Name
Quantity
0.346 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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